3-(3,5-Difluorophenyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-difluorophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTKIPUMKOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Importance of Piperidine Derivatives in Chemical Biology and Medicinal Chemistry
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.govencyclopedia.pubnih.gov Its prevalence is a testament to its versatility as a pharmacophore, a key structural component responsible for a drug's biological activity. nih.gov Piperidine derivatives are found in a vast number of FDA-approved drugs and natural alkaloids, highlighting their significance in treating a wide array of human diseases. nih.govencyclopedia.pubpharmaceutical-technology.comarizona.edupharmaceutical-business-review.com
The functional importance of the piperidine scaffold can be attributed to several key factors:
Structural Versatility: The piperidine ring can adopt various conformations, such as the chair and boat forms, allowing for precise three-dimensional arrangements that can optimize interactions with biological targets like proteins and enzymes. researchgate.net
Physicochemical Properties: The nitrogen atom within the piperidine ring is typically basic, allowing it to be protonated at physiological pH. This characteristic influences critical drug properties such as solubility and membrane permeability, which are essential for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netthieme-connect.com
Synthetic Accessibility: Over decades of research, a multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists. nih.govmdpi.com
The therapeutic impact of piperidine-containing drugs is extensive, spanning numerous classes of pharmaceuticals including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubarizona.edu
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class | Brief Description |
| Methylphenidate | CNS Stimulant | Used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). |
| Haloperidol | Antipsychotic | A typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders. |
| Donepezil | Acetylcholinesterase Inhibitor | Used for the treatment of Alzheimer's disease. nih.gov |
| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management. nih.gov |
| Paroxetine | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) | An antidepressant used to treat major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. wikipedia.org |
Rationale for Investigating the 3 3,5 Difluorophenyl Piperidine Structural Motif in Academic Research
The strategic incorporation of fluorine atoms into drug candidates is a well-established and powerful strategy in medicinal chemistry. tandfonline.comnih.govresearchgate.net The investigation of the 3-(3,5-difluorophenyl)piperidine motif is a direct result of the beneficial properties that this specific substitution pattern can confer upon a molecule.
The rationale for focusing on this particular structural arrangement includes:
Modulation of Physicochemical Properties: The two fluorine atoms on the phenyl ring are highly electronegative, which significantly alters the electronic distribution of the molecule. tandfonline.com This can lead to a reduction in the basicity (pKa) of the piperidine (B6355638) nitrogen. tandfonline.comnih.gov A lower pKa can improve a drug's oral absorption and bioavailability by increasing its ability to permeate cell membranes. tandfonline.comnih.gov
Enhanced Metabolic Stability: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond. tandfonline.com By replacing hydrogen atoms with fluorine at the 3 and 5 positions of the phenyl ring, these sites are effectively blocked from metabolic attack by oxidative enzymes in the body, such as cytochrome P450s. tandfonline.commdpi.com This increased metabolic stability can lead to a longer drug half-life and improved pharmacokinetic profile. tandfonline.commdpi.com
Overview of the Current Research Landscape for Difluorinated Aryl Substituted Piperidines
Strategies for the Construction of the Piperidine Core
The synthesis of the piperidine ring itself is a well-established field, with numerous methods developed to control substitution patterns and stereochemistry.
Achieving specific stereochemistry in polysubstituted piperidines is crucial for their biological function. For 3,5-disubstituted piperidines, several advanced strategies have been developed.
A divergent synthesis for various 3,5-dioxygenated piperidines has been described, starting from N-benzylglycinate. acs.org This chemoenzymatic method produces a mixture of achiral cis- and racemic trans-3,5-piperidine diols. acs.org Through a subsequent enzyme- and Ruthenium-catalyzed dynamic kinetic resolution, this mixture can be efficiently converted into the cis-(3R,5S)-diacetate with high diastereoselectivity. acs.orgacs.org This highlights a powerful approach where a combination of enzymatic and metal catalysis can resolve complex stereochemical challenges. acs.org
Other stereoselective methods include the Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes, which can produce 3,4,5-trisubstituted piperidines. rsc.orgrsc.org The choice of Lewis acid and the nature of the activating groups on the precursor are critical, as they can influence the competition between the desired ene cyclization and a hetero-Diels–Alder reaction. rsc.orgrsc.org For example, using two ester groups as activators on the enophile with MeAlCl₂ as the catalyst leads to a highly facile ene cyclization, yielding trans 3,4-disubstituted piperidines with high diastereomeric ratios. rsc.org
Table 1: Comparison of Stereoselective Synthesis Strategies for Substituted Piperidines
| Method | Key Features | Precursors | Catalyst/Reagent | Stereocontrol | Ref |
|---|---|---|---|---|---|
| Chemoenzymatic Synthesis | Divergent approach, dynamic kinetic resolution. | N-benzylglycinate | PS-C (enzyme), Ruthenium complex | Excellent (delivers pure cis- and trans-isomers) | acs.org |
| Lewis Acid-Catalysed Ene Cyclisation | Forms 3,4- or 3,4,5-substituted piperidines. | 4-Aza-1,7-dienes | MeAlCl₂, TiCl₄ | High (e.g., >200:1 d.r. for trans-isomer) | rsc.orgrsc.org |
| Asymmetric aza-Michael Cyclization | Two-step 'Clip-Cycle' approach. | N-Cbz-protected 1-amino-hex-5-enes | Chiral phosphoric acid | High enantioselectivity (e.g., 96:4 er) | rsc.org |
Cyclization Reactions in Piperidine Ring Formation
Intramolecular cyclization is a cornerstone of piperidine synthesis, involving the formation of the heterocyclic ring from a linear precursor. nih.gov A variety of reaction types can be employed to achieve this transformation.
Common strategies include:
Aza-Michael Reaction: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This method is effective for creating the piperidine skeleton and can be rendered asymmetric using chiral catalysts. rsc.orgnih.gov
Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. nih.gov
Reductive Amination: The condensation of amines with aldehydes or ketones followed by the reduction of the resulting imine is a widely used method for C-N bond formation in cyclization reactions. nih.govbeilstein-journals.org
Mannich-Reductive Cyclization: A one-pot organocatalytic reaction between an aldimine and glutaraldehyde (B144438) can afford functionalized 2,3-substituted piperidines with excellent enantioselectivities. rsc.org
Electroreductive Cyclization: An electrochemical approach using imines and terminal dihaloalkanes in a flow microreactor offers a green and efficient method for synthesizing piperidine derivatives. nih.govbeilstein-journals.org
The catalytic hydrogenation of readily available pyridine (B92270) or piperidone precursors is one of the most direct and fundamental routes to the piperidine core. mdpi.com This process typically involves transition metal catalysis under hydrogen pressure. mdpi.com
Modern methods have focused on achieving high selectivity under milder conditions. A heterogeneous cobalt catalyst based on titanium nanoparticles has been used for acid-free hydrogenation of various pyridine derivatives, even in water as a solvent. mdpi.com Rhodium- and Ruthenium-based catalysts are also highly effective. nih.govmdpi.com For instance, a double reduction of a pyridine derivative using sodium tetrahydroborate followed by asymmetric hydrogenation with a catalytic ruthenium(II) complex can yield the desired piperidine with high conversion. nih.gov
Electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional high-pressure thermochemical processes. nih.govresearchgate.net Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be quantitatively converted to piperidine at ambient temperature and pressure. nih.govacs.org
The reduction of piperidones is another key strategy. For example, 2,2,6,6-tetramethyl-4-piperidone can be hydrogenated to the corresponding piperidinol using a Raney Ni catalyst. sioc-journal.cn Similarly, 3-pyridone can be converted to 3-hydroxypiperidine (B146073) via catalytic hydrogenation with a Ruthenium/SiO₂ catalyst. google.com
Table 2: Selected Catalytic Systems for Hydrogenation of Pyridine/Piperidone Precursors
| Precursor | Catalyst System | Key Conditions | Product | Ref |
|---|---|---|---|---|
| Pyridine Derivatives | Heterogeneous Cobalt (on Ti nanoparticles) | Water solvent, acid-free | Substituted Piperidines | mdpi.com |
| Pyridine | Rh/C (electrocatalytic) | Ambient temp. & pressure, AEM electrolyzer | Piperidine | nih.govacs.org |
| 3-Pyridone | Ruthenium/SiO₂ with Al₂O₃ | 7 MPa H₂, 85 °C | 3-Hydroxypiperidine | google.com |
| 2,2,6,6-tetramethyl-4-piperidone | Raney Ni | Isopropanol/water, 2h | 2,2,6,6-tetramethyl-4-piperidinol | sioc-journal.cn |
Methodologies for Installing the 3,5-Difluorophenyl Moiety onto the Piperidine Scaffold
A highly effective and versatile method for synthesizing enantiomerically enriched 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This strategy is particularly suitable for introducing the 3,5-difluorophenyl group.
The process involves a three-step sequence:
Partial Reduction of Pyridine: Pyridine is first partially reduced to a dihydropyridine (B1217469) intermediate, such as phenyl pyridine-1(2H)-carboxylate. This is typically achieved using a reagent like sodium borohydride (B1222165) in the presence of phenyl chloroformate at low temperatures. organic-chemistry.org
Rh-Catalyzed Asymmetric Carbometalation: The dihydropyridine intermediate undergoes a highly regio- and enantioselective Rh-catalyzed cross-coupling reaction with an appropriate boronic acid. nih.govacs.org To synthesize the target compound, (3,5-difluorophenyl)boronic acid would be used. This reaction exhibits broad functional group tolerance, and high yields and enantioselectivities are achieved using a rhodium precursor like [Rh(cod)(OH)]₂ with a chiral ligand. nih.govacs.org
Final Reduction: The resulting 3-aryl-tetrahydropyridine is then fully reduced to the corresponding 3-arylpiperidine. nih.govacs.org
This cross-coupling approach provides a powerful and modular route to a wide array of enantioenriched 3-arylpiperidines, including those with challenging substitution patterns like the 3,5-difluoro moiety. nih.govacs.org The reaction has been shown to be scalable and applicable to the synthesis of clinically relevant molecules. nih.govsnnu.edu.cn
Table 3: Rhodium-Catalyzed Asymmetric Arylation of Dihydropyridine
| Aryl Boronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Ref |
|---|---|---|---|
| Phenylboronic acid | 85 | 98 | nih.gov |
| 4-Fluorophenylboronic acid | 89 | 98 | nih.gov |
| 3-Methoxyphenylboronic acid | 81 | 98 | nih.gov |
| 3-Chlorophenylboronic acid | 80 | 97 | nih.gov |
| 3-Indoleboronic acid | 61 | 99 | acs.org |
Functionalization and Derivatization of the this compound Scaffold
Once the core this compound structure is assembled, further derivatization, particularly at the nitrogen atom, is common for modulating its properties.
N-alkylation and N-acylation are fundamental transformations for secondary amines like piperidine.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. A standard procedure is the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), neutralizes the acid formed during the reaction, while a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) is typically used. researchgate.net To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net
N-Acylation introduces an acyl group to the nitrogen, often to install a protecting group or to form an amide linkage. This is readily achieved by reacting the piperidine with an acyl chloride or anhydride. For example, the widely used Boc protecting group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). Other protecting groups, such as the brosyl (Bs) group, can be introduced using the corresponding sulfonyl chloride (e.g., p-bromobenzenesulfonyl chloride). nih.gov These reactions are often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine.
Table 4: Common Reagents for N-Functionalization of Piperidines
| Transformation | Reagent Class | Specific Example(s) | Base | Ref |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl iodide, Ethyl bromide | K₂CO₃, NaH | researchgate.net |
| N-Acylation (Carbamate) | Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | nih.gov |
| N-Acylation (Sulfonamide) | Sulfonyl Chloride | p-Bromobenzenesulfonyl chloride | Triethylamine | nih.gov |
Modifications of Ring Carbons and Aromatic Substituents
The structural diversity of 3-arylpiperidine derivatives can be enhanced through modifications of the piperidine ring carbons and the substituents on the aromatic ring. These transformations allow for the fine-tuning of the molecule's properties for various applications.
One notable method for modifying the piperidine core involves the direct functionalization of C-H bonds. A regio- and stereoselective palladium-catalyzed C(sp³)–H arylation has been developed for pyrrolidine (B122466) and piperidine derivatives. Utilizing an aminoquinoline auxiliary at the C(3) position, this method selectively introduces an aryl group at the C(4) position. The reaction proceeds with low catalyst loading and uses potassium carbonate as an inexpensive base, avoiding the need for silver salts. This strategy provides a pathway to cis-3,4-disubstituted piperidines, and the directing group can be subsequently removed under mild conditions to yield various functionalized fragments like amides, acids, esters, and alcohols.
The synthesis of various regio- and diastereoisomers of substituted piperidines has also been explored. For instance, a general strategy for synthesizing all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been developed. This approach starts with the hydrogenation of disubstituted pyridines to diastereoselectively form cis-piperidines. Subsequent base-mediated epimerization via enolate formation and re-protonation yields the corresponding trans-diastereoisomers. In cases where epimerization is not successful, diastereoselective lithiation and trapping can be employed to access the desired trans-piperidine.
Regarding the aromatic portion of this compound, the fluorine substituents can undergo transformation. During the synthesis of 3-substituted piperidines bearing partially fluorinated groups, hydrodefluorination has been observed as a potential side reaction. This reaction, which replaces a fluorine atom with hydrogen, can sometimes be promoted by the catalytic system used, such as a rhodium catalyst. mdpi.com
Furthermore, the principles of nucleophilic aromatic substitution (SNAr) offer a potential route for modifying the difluorophenyl ring. wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups, such as the fluorine atoms in the 3,5-difluorophenyl moiety, which activate the ring towards nucleophilic attack. masterorganicchemistry.com In many cases of activated aromatic systems, fluorine can act as an effective leaving group. masterorganicchemistry.comyoutube.com The general mechanism involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com While specific examples on this compound are not detailed, the presence of two electron-withdrawing fluorine atoms suggests that this compound could be a substrate for SNAr, allowing for the introduction of various nucleophiles onto the aromatic ring.
Palladium-catalyzed cross-coupling reactions also represent a powerful tool for the modification of fluoroaromatics, although they often require harsh conditions. mdpi.com These methods could potentially be applied to modify the C-F bonds of the difluorophenyl group in this compound. mdpi.com
Sustainable and Green Chemistry Approaches in the Synthesis of Piperidine Derivatives
The development of environmentally friendly synthetic methods is a significant goal in modern chemistry. Several green and sustainable approaches have been applied to the synthesis of piperidine derivatives, aiming to reduce waste, use safer solvents, and improve energy efficiency. chemistryviews.orgrsc.org
Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they allow for the formation of complex molecules from three or more starting materials in a single step, minimizing waste and improving atom economy. nih.gov An example is the development of a biocatalytic MCR for the synthesis of clinically valuable piperidines using an immobilized Candida antarctica lipase (B570770) B (CALB). rsc.orgrsc.org This reusable biocatalyst facilitates the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce highly functionalized piperidines in good yields. rsc.orgrsc.org Another green MCR involves the cyclo-condensation of amines, formaldehyde, and dimedone using an iron(III) trifluoroacetate (B77799) Lewis acid catalyst in an aqueous micellar medium to produce 3,5-dispirosubstituted piperidines. mdpi.com
The use of water as a solvent is another key aspect of green chemistry. A water-mediated intramolecular cyclization following a bis-aza Michael addition has been used to synthesize a broad range of substituted piperidinols. nih.gov This approach leverages the unique properties of water to facilitate the key bond-forming steps.
Biocatalysis offers a highly selective and sustainable route to piperidine derivatives. Chemo-enzymatic strategies have been developed for the asymmetric dearomatization of activated pyridines to prepare stereochemically defined substituted piperidines. nih.gov One such key step involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov This method has been applied to the synthesis of important pharmaceutical compounds. nih.gov Furthermore, scalable enzymatic C-H oxidation has been used to introduce hydroxyl groups into simple carboxylated piperidines, which can then be further functionalized through radical cross-coupling reactions. chemistryviews.org
The synthesis of piperidines from renewable biomass sources is another important area of green chemistry. A novel one-pot approach for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has been reported. rsc.org This process uses a silica-supported Rh-ReOₓ catalyst and proceeds via hydrogenolysis and subsequent intramolecular amination in water. rsc.org Similarly, a ruthenium-cobalt nanoparticle catalyst has been developed for the synthesis of piperidine from the bio-based platform chemical furfural. qub.ac.uk
Catalyst-free synthesis is another green approach that has been applied to the production of piperidine-containing compounds. For instance, new thiophene-based Schiff bases containing piperidine rings have been synthesized in high yield and a short time without the use of any catalyst or solvent. nih.gov
Below is a table summarizing various green chemistry approaches for the synthesis of piperidine derivatives.
| Green Chemistry Approach | Key Features | Example Reaction | Reference(s) |
| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. | Immobilized lipase-catalyzed multicomponent reaction for polyfunctionalized piperidines. | rsc.orgrsc.org |
| Chemo-enzymatic cascade reactions. | One-pot amine oxidase/ene imine reductase cascade for chiral piperidines. | nih.gov | |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more components, high atom economy. | Iron-catalyzed synthesis of dispirosubstituted piperidines in aqueous micellar medium. | mdpi.com |
| Aqueous Synthesis | Use of water as a safe and environmentally benign solvent. | Water-mediated intramolecular cyclization for the synthesis of substituted piperidinols. | nih.gov |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Conversion of bio-renewable tetrahydrofurfurylamine to piperidine using a Rh-ReOₓ catalyst. | rsc.org |
| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive catalysts. | Solvent-free synthesis of thiophene-based Schiff bases with piperidine rings. | nih.gov |
These examples highlight the significant progress made in developing sustainable and green synthetic routes to piperidine-containing molecules, reducing the environmental impact of chemical manufacturing.
Enantioselective Synthesis and Isolation of Stereoisomers
The synthesis of enantiomerically enriched 3-substituted piperidines, including this compound, presents a significant challenge in organic chemistry. nih.gov A variety of strategies have been developed to achieve this, often involving the creation of a chiral center in a controlled manner.
One prominent approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method utilizes a chiral phosphine (B1218219) ligand, such as (S)-Segphos, in conjunction with a rhodium catalyst to induce enantioselectivity. organic-chemistry.org The process typically involves the reaction of an arylboronic acid with a protected form of pyridine, such as phenyl pyridine-1(2H)-carboxylate, to yield a 3-substituted tetrahydropyridine (B1245486) with high enantiomeric excess. nih.govorganic-chemistry.org Subsequent reduction of the tetrahydropyridine furnishes the desired enantioenriched 3-arylpiperidine. nih.gov The general steps for such a synthesis are:
Partial reduction of pyridine to form a dihydropyridine derivative. nih.gov
Rhodium-catalyzed asymmetric carbometalation of the dihydropyridine with an arylboronic acid. nih.gov
Reduction of the resulting tetrahydropyridine to the final piperidine. nih.gov
Another strategy involves the kinetic resolution of racemic 2-arylpiperidines. whiterose.ac.uk This technique uses a chiral base, such as a combination of n-butyllithium and (+)-sparteine, to selectively deprotonate one enantiomer of the racemic mixture. whiterose.ac.uk The resulting lithiated intermediate can then be trapped with an electrophile, allowing for the separation of the unreacted, enantioenriched piperidine from the derivatized product. whiterose.ac.uk
The isolation of individual stereoisomers is often achieved through chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for separating enantiomers. nih.gov Reverse-phase HPLC can also be effective in separating diastereomers due to differences in their polarity. nih.gov Fractional crystallization of diastereomeric salts is another classical method for resolving enantiomers. nih.gov
| Method | Key Features | Typical Reagents | Outcome |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | High enantioselectivity and broad functional group tolerance. nih.govorganic-chemistry.org | [Rh(cod)OH]₂, (S)-Segphos, Arylboronic acid, Phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org | Enantioenriched 3-substituted tetrahydropyridines, which are then reduced to piperidines. nih.gov |
| Kinetic Resolution | Separation of enantiomers from a racemic mixture based on different reaction rates. whiterose.ac.uk | n-BuLi, (+)-sparteine, Electrophile (e.g., MeOCOCl). whiterose.ac.uk | One enantiomer is recovered unreacted, while the other is converted to a new product. whiterose.ac.uk |
| Chiral HPLC | Chromatographic separation of enantiomers. nih.gov | Chiral stationary phase. | Isolation of individual enantiomers. nih.gov |
| Fractional Crystallization | Separation of diastereomeric salts based on solubility differences. nih.gov | Resolving agent to form diastereomeric salts. | Isolation of diastereomers, which can then be converted back to enantiomers. nih.gov |
Diastereoselective Control in Piperidine Ring Formation
One approach to control diastereoselectivity is through substrate-controlled synthesis. nih.gov In this method, a pre-existing stereocenter on a starting material directs the formation of new stereocenters. For instance, the synthesis of 2,4,5-trisubstituted piperidines can be influenced by a substituent already present at the 2-position. core.ac.uk
Epimerization is another technique used to control the diastereomeric ratio. nih.gov This process involves the inversion of a stereocenter, often by forming an enolate intermediate and then re-protonating it. nih.gov For example, a cis-3,5-disubstituted piperidine can be converted to the more stable trans isomer under basic conditions. nih.gov
The choice of reaction conditions and reagents can also play a critical role in directing diastereoselectivity. For example, in the synthesis of certain piperidine derivatives, the use of anhydrous hydrogen chloride can lead to the formation of specific diastereomers. core.ac.uk
| Strategy | Description | Example |
| Substrate-Controlled Synthesis | A pre-existing stereocenter on the starting material directs the formation of new stereocenters. nih.gov | A substituent at the C-2 position of a piperidine precursor influencing the stereochemistry at C-4 and C-5 during a cyclization reaction. core.ac.uk |
| Epimerization | Inversion of a stereocenter to obtain a different diastereomer. nih.gov | Base-mediated conversion of a cis-3,5-disubstituted piperidine to the corresponding trans isomer. nih.gov |
| Reaction Condition Control | The choice of reagents and conditions influences the stereochemical outcome. core.ac.uk | Using a specific acid catalyst to favor the formation of a particular diastereomer in a Prins cyclization. core.ac.uk |
Spectroscopic Characterization Techniques for Stereochemical Elucidation
A variety of spectroscopic techniques are indispensable for determining the stereochemistry of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the piperidine ring protons provide valuable information about their axial or equatorial orientation. ijartet.comresearchgate.net For instance, the difference in chemical shifts between equatorial and axial protons at C-5 can indicate the presence of 1,3-diaxial interactions. researchgate.net Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, further elucidating the relative stereochemistry. ijartet.comresearchgate.net
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to their stereochemical environment. ijartet.comresearchgate.net For example, carbons involved in 1,3-diaxial interactions will experience a shielding effect, causing their signals to appear at a higher field (lower ppm value). ijartet.com
| Technique | Information Gained | Key Observations |
| ¹H NMR | Proton orientation (axial/equatorial), relative stereochemistry. ijartet.comresearchgate.net | Chemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs). ijartet.comresearchgate.net |
| ¹³C NMR | Carbon environment, presence of steric interactions. ijartet.comresearchgate.net | Chemical shifts, shielding/deshielding effects. ijartet.com |
| IR Spectroscopy | Presence of functional groups. researchgate.netnih.gov | Characteristic absorption bands for different bond types. researchgate.net |
Computational Studies of Conformational Preferences and Chirality
Computational chemistry provides powerful tools for investigating the conformational landscape and chiroptical properties of molecules like this compound. These methods complement experimental data and offer insights that can be difficult to obtain through laboratory experiments alone.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It is widely employed to determine the relative energies of different conformations and to predict various molecular properties. whiterose.ac.ukresearchgate.net
By performing DFT calculations, it is possible to map out the potential energy surface of this compound and identify the lowest energy conformations. whiterose.ac.uk These calculations can reveal the preferred orientation of the 3,5-difluorophenyl group (axial or equatorial) and the puckering of the piperidine ring. whiterose.ac.uk DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational model.
Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less expensive approach to study the conformational behavior of molecules over time. ed.ac.uknih.gov
Molecular Mechanics (MM): This method uses a classical force field to model the potential energy of a molecule as a function of its atomic coordinates. ed.ac.uk MM calculations are useful for quickly exploring a large number of possible conformations and identifying low-energy structures. abo.fi
Molecular Dynamics (MD): MD simulations provide a dynamic picture of molecular motion by solving Newton's equations of motion for the atoms in the system. ed.ac.uknih.gov These simulations can reveal how the piperidine ring flexes and interconverts between different chair and boat conformations. whiterose.ac.uk MD simulations are particularly useful for understanding the influence of solvent and temperature on conformational preferences. abo.fi By analyzing the trajectories from MD simulations, it is possible to determine the relative populations of different conformers and the energy barriers between them. ed.ac.uk
| Computational Method | Primary Application | Information Obtained |
| Density Functional Theory (DFT) | Calculation of electronic structure and relative energies of conformers. researchgate.net | Optimized geometries, relative stabilities of conformers, predicted spectroscopic data. whiterose.ac.uk |
| Molecular Mechanics (MM) | Rapid exploration of conformational space. ed.ac.uk | Identification of low-energy conformations. abo.fi |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. ed.ac.uknih.gov | Conformational dynamics, interconversion pathways, relative populations of conformers. whiterose.ac.uked.ac.uk |
Structure Activity Relationship Sar Studies of 3 3,5 Difluorophenyl Piperidine and Analogues
Elucidation of Key Structural Determinants for Molecular Recognition and Biological Interactions
The biological activity of 3-arylpiperidine derivatives is governed by a combination of structural features that facilitate molecular recognition at the target protein. The piperidine (B6355638) ring itself is a privileged structure in medicinal chemistry, often enhancing drug-like properties such as membrane permeability, metabolic stability, and receptor binding. The basic nitrogen atom of the piperidine ring is a key feature, typically forming a crucial salt bridge or hydrogen bond interaction with an acidic residue (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs) and transporters.
The aryl group at the 3-position is another primary determinant of activity. Its interactions with the receptor, which can range from hydrophobic to more specific π-π stacking or halogen bonding, are critical for affinity and selectivity. For instance, in a series of dopamine (B1211576) D4 receptor ligands, simple hydrophobic attraction between the substituent and a lipophilic pocket of the receptor was suggested to be a crucial interaction. chemrxiv.org The nature and position of substituents on this phenyl ring fine-tune these interactions.
Furthermore, modifications to the piperidine nitrogen, such as the addition of various substituents, can modulate potency, selectivity, and pharmacokinetic properties. The linkage between the core scaffold and its substituents also plays a role; studies on melanin-concentrating hormone receptor 1 (MCH R1) antagonists have investigated the electronic effects of different linkers. nih.gov The stereochemistry of the piperidine ring is also a critical factor, with different isomers often displaying vastly different pharmacological profiles. nih.gov
Influence of the 3,5-Difluorophenyl Substitution Pattern on Pharmacological Profiles
The 3,5-difluorophenyl moiety is a common substitution pattern in modern medicinal chemistry, imparting specific properties that can significantly influence a compound's pharmacological profile. The two fluorine atoms are potent electron-withdrawing groups, which lowers the pKa of the basic piperidine nitrogen. mdpi.com This reduction in basicity can be advantageous, as it may lead to improved oral absorption and bioavailability by reducing clearance. mdpi.com
Fluorine's high electronegativity allows it to form favorable interactions, such as hydrogen bonds with C-H donors and other specific interactions with receptor binding sites. nih.gov The 3,5-disubstitution pattern positions these electronegative atoms to interact with specific regions of a binding pocket, potentially enhancing affinity and selectivity. For example, compounds incorporating a 3,5-difluorophenyl group have been investigated as ligands for various targets, including synaptic vesicle protein 2A (SV2A) and trace amine-associated receptor 1 (TAAR1). acs.orgmdpi.com In the development of TAAR1 agonists, a compound featuring a 4-(2-aminoethyl)-N-(3,5-difluorophenyl)piperidine-1-carboxamide structure was synthesized and evaluated, highlighting the utility of this substitution pattern in achieving desired activity. mdpi.com
The table below presents examples of compounds where the 3,5-difluorophenyl group is a key structural feature, demonstrating its incorporation into ligands for different biological targets.
| Compound Name/Series | Target | Key Finding/Observation |
| 4-(2-Aminoethyl)-N-(3,5-difluorophenyl)piperidine-1-carboxamide mdpi.com | TAAR1 | Synthesized as part of a series of potent agonists. mdpi.com |
| Substituted pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones acs.org | SV2A | Investigated for in vitro binding affinity for potential use in PET imaging. acs.org |
| N-(((5-(3,5-difluorophenyl)-2-pyrazinyl)amino)carbonyl)-N-methyl-1-(methylsulfonyl)-4-piperidinamine ontosight.ai | Various (Oncology) | The 3,5-difluorophenyl group is noted as a contributor to potential biological activity. ontosight.ai |
Conformational Effects of the Piperidine Ring on Ligand-Target Interactions
The conformational flexibility of the piperidine ring is a critical factor in determining how a ligand interacts with its biological target. The piperidine ring typically adopts a low-energy chair conformation. In 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position, and this orientation can profoundly impact binding affinity.
For fluorinated piperidines, there is a notable and somewhat counterintuitive preference for the fluorine atom to occupy the axial position. researchgate.netresearchgate.net Computational and experimental studies on 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) have shown a strong preference for the axial-F conformation in solution. researchgate.net This preference is influenced by a combination of electrostatic and hyperconjugative interactions. researchgate.net For instance, in protonated 3-fluoropiperidine, the axial conformer is favored due to stabilizing charge-dipole interactions between the axial C-F bond dipole and the positive charge on the ammonium (B1175870) group. acs.org
This conformational constraint has significant implications for drug design. An axially oriented substituent will project into a different region of a binding pocket compared to an equatorial one. The stereochemistry at positions 3 and 4 of the piperidine ring can lead to dramatically different selectivity profiles for monoamine transporters. Studies have shown that for certain 3,4-disubstituted piperidines, (-)-cis analogues were selective for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), while (-)-trans and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT). nih.gov This demonstrates that controlling the spatial arrangement of substituents on the piperidine ring is essential for achieving the desired pharmacological activity.
The table below summarizes the conformational preferences for fluorinated piperidines.
| Compound | Conformer Preference | Influencing Factors |
| 3-Fluoropiperidine researchgate.net | Strong preference for axial fluorine orientation in solution. researchgate.net | Electrostatic and hyperconjugative interactions. researchgate.net |
| 3,5-Difluoropiperidine researchgate.net | High preference for the di-axial fluorine conformation. researchgate.netresearchgate.net | Electrostatic interactions. researchgate.net |
| N-Acylpiperidines nih.gov | 2-substituents are forced into an axial orientation. nih.gov | Pseudoallylic strain from C-N bond conjugation. nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies within Piperidine Frameworks
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds, improve physicochemical or pharmacokinetic properties, and navigate existing patent landscapes. researchgate.netacs.org The piperidine ring, while highly useful, can be replaced with other cyclic or bicyclic frameworks to modulate activity and properties.
A common bioisosteric replacement for the piperidine ring is the piperazine (B1678402) ring. In a series of 5-HT1D receptor ligands, the piperazine analogues were found to have pharmacokinetic advantages over the corresponding piperidine derivatives. This was attributed to the lower pKa of the piperazine ring, which improved oral absorption. mdpi.com
More complex scaffold hopping efforts have replaced the piperidine scaffold with entirely different ring systems. For example, in the quest for novel glycine (B1666218) transporter 1 (GlyT1) inhibitors, the piperidine ring of a lead compound was successfully replaced with a [3.3.0] bicyclic system (an octahydrocyclopenta[c]pyrrole), leading to a new series of potent inhibitors. mdpi.com This demonstrates that the key pharmacophoric features can be maintained even with a significant change to the core scaffold. Another strategy involves replacing the six-membered piperidine ring with a smaller, four-membered azetidine (B1206935) ring. This approach was used to develop 3-phenethylazetidine derivatives as triple reuptake inhibitors, showcasing the utility of smaller, more constrained ring systems as piperidine bioisosteres. researchgate.net These strategies allow chemists to explore new chemical space while retaining the essential binding interactions required for biological activity. mdpi.comresearchgate.net
Molecular Interactions and Mechanistic Insights into the Biological Activity of 3 3,5 Difluorophenyl Piperidine Derivatives
Ligand-Target Binding Affinity Assessments
Derivatives of 3-(3,5-difluorophenyl)piperidine have been the subject of extensive research to determine their binding affinities for various biological targets, particularly monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
Structure-activity relationship (SAR) studies have been instrumental in understanding how chemical modifications to the this compound scaffold influence binding potency and selectivity. For instance, research on piperidine-based monoamine transporter inhibitors has revealed that the stereochemistry of the piperidine (B6355638) ring significantly impacts binding affinity. utmb.edu Studies on cis and trans isomers, as well as their enantiomeric forms, have demonstrated that specific configurations can confer selectivity for DAT/NET or SERT. utmb.edu For example, certain (-)-cis analogues exhibit DAT/NET selectivity, while (-)-trans and (+)-cis isomers tend to be more selective for SERT or have a mixed SERT/NET profile. utmb.edu
In the pursuit of novel probes for the dopamine transporter, researchers discovered that the sigma receptor antagonist rimcazole, which contains a piperidine-like moiety, binds to DAT with moderate affinity. nih.gov This led to the synthesis of a series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amines, which are structurally related to the 3-phenylpiperidine (B1330008) scaffold. nih.gov One compound from this series, 9b , demonstrated a significantly high affinity for DAT, with a Kᵢ value of 17.6 nM for displacing [³H]WIN 35,428 binding in rat caudate-putamen, an affinity comparable to the well-known DAT inhibitor GBR 12909. nih.gov
Furthermore, the development of 1,4-diphenethylpiperidine analogs, which can be considered structural variations of the phenylpiperidine core, has yielded potent inhibitors of the vesicular monoamine transporter-2 (VMAT2). uky.edu While moving the phenethyl side chains from the C2 and C6 positions (as in lobelane) to C1 and C4 slightly decreased affinity, strategic substitutions on the phenyl rings with methoxy (B1213986) or fluoro groups resulted in VMAT2 inhibition comparable to or even greater than lobelane. uky.edu
The table below summarizes the binding affinities (Kᵢ values) of selected this compound derivatives and related compounds for monoamine transporters.
| Compound | Target | Binding Affinity (Kᵢ, nM) |
| 9b | DAT | 17.6 |
| Rimcazole | DAT | 224 |
| (+)-cis-5b | NET | Low nanomolar |
| (+)-cis-5b | DAT | 39-fold lower than NET |
| (+)-cis-5b | SERT | 321-fold lower than NET |
This table presents a selection of binding affinity data for illustrative purposes. For comprehensive data, please refer to the primary literature.
Mechanistic Studies of Modulatory Actions on Biological Pathways
The biological activity of this compound derivatives stems from their ability to modulate specific biological pathways, primarily by inhibiting the function of monoamine transporters. By blocking the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft, these compounds increase the concentration of these neurotransmitters, leading to enhanced signaling. researchgate.netwikipedia.org
The vesicular monoamine transporter-2 (VMAT2) is another critical target for these compounds. nih.govelifesciences.org VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release. elifesciences.org Inhibition of VMAT2 disrupts this process, leading to a depletion of vesicular monoamines and a reduction in their release. nih.gov This mechanism is particularly relevant for the therapeutic potential of these compounds in conditions characterized by excessive monoaminergic neurotransmission. drugbank.com
Studies on fluoroethoxy-1,4-diphenethylpiperidine derivatives have shown potent inhibition of [³H]dopamine uptake at VMAT2, with Kᵢ values in the nanomolar range. nih.gov For example, compound 15d exhibited a high affinity for VMAT2 (Kᵢ = 0.014 µM) and demonstrated significant selectivity over DAT, SERT, and the hERG channel. nih.gov Another compound, 15b , was identified as a lead compound due to its high affinity (Kᵢ = 0.073 µM) and over 60-fold selectivity for VMAT2. nih.gov
The modulatory action of these compounds is not limited to simple inhibition. Some derivatives exhibit a "non-competitive" inhibition profile at DAT, suggesting a more complex interaction with the transporter than direct competition with the substrate at the primary binding site. nih.gov This can lead to sustained pharmacological effects. nih.gov The stereoselectivity of these interactions is also a key factor, with different enantiomers often displaying vastly different potencies. nih.gov
Computational Modeling of Molecular Docking and Dynamics for Binding Mode Prediction
Computational modeling, including molecular docking and molecular dynamics simulations, has become an indispensable tool for understanding the interactions between this compound derivatives and their biological targets at the atomic level. nih.govnih.gov These methods allow researchers to predict the most likely binding poses of a ligand within the active site of a protein and to analyze the stability and dynamics of the resulting complex over time. nih.gov
Docking studies can help to rationalize the observed structure-activity relationships by visualizing how different chemical modifications affect the fit of the ligand in the binding pocket. nih.gov For instance, the presence of the two fluorine atoms on the phenyl ring can significantly influence the electrostatic and hydrophobic interactions with the target protein. Molecular dynamics simulations provide further insights by revealing the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process. nih.gov
Identification of Key Interacting Residues in Target Active Sites
Through computational modeling, researchers can identify the specific amino acid residues within the active site of a transporter that are crucial for ligand binding. For VMAT2, a cryo-electron microscopy structure in complex with the inhibitor tetrabenazine (B1681281) revealed a central binding site where the inhibitor interacts with key residues, locking the transporter in an occluded conformation. elifesciences.org This provides a structural basis for its non-competitive inhibition. elifesciences.org
Similarly, for the dopamine transporter, modeling studies have helped to elucidate the binding modes of various inhibitors. The interaction with specific residues in the binding pocket is critical for the high-affinity binding of these compounds. nih.gov
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The binding of this compound derivatives to their targets is governed by a combination of non-covalent interactions, with hydrogen bonding and hydrophobic interactions playing a pivotal role. nih.gov The piperidine nitrogen is often involved in a key hydrogen bond with an acidic residue in the transporter's active site. nih.gov The difluorophenyl group, on the other hand, typically engages in hydrophobic and, in some cases, π-π stacking interactions with aromatic residues in the binding pocket. nih.govnih.gov
Future Research Directions and Emerging Trends for 3 3,5 Difluorophenyl Piperidine and Analogues
Development of Novel and Efficient Synthetic Methodologies for Complex Piperidine (B6355638) Structures
The synthesis of intricately substituted piperidine rings, particularly with controlled stereochemistry, presents an ongoing challenge for organic chemists. Consequently, a primary focus of future research is the creation of innovative and efficient synthetic routes to access complex analogues of 3-(3,5-difluorophenyl)piperidine. A significant area of development is the use of catalytic asymmetric methods to precisely control the three-dimensional arrangement of atoms, which is often critical for biological activity. Furthermore, late-stage functionalization techniques, such as C-H activation, are being explored to directly modify the piperidine core, offering more streamlined and atom-economical synthetic pathways. The application of photoredox catalysis is also gaining traction, enabling novel transformations under mild reaction conditions.
Integration of Advanced Computational Approaches in Rational Drug Design and Optimization
Computational chemistry has become an indispensable tool in the rational design and optimization of drug candidates. For this compound derivatives, advanced computational methods are being leveraged to predict and understand their interactions with biological targets. Molecular dynamics simulations, for instance, provide insights into the dynamic behavior of these molecules within a protein's binding pocket, helping to elucidate the structural basis for their activity. Quantum mechanics calculations are also being employed to accurately model the electronic properties of the difluorophenyl group, which can influence key interactions such as halogen bonding. These computational approaches, combined with experimental data, facilitate a more informed and efficient drug design process.
Exploration of New Biological Targets and Therapeutic Areas for Difluorophenylpiperidine Derivatives
While this compound analogues have shown promise in targeting the central nervous system, there is a growing effort to explore their potential against a wider range of biological targets and therapeutic areas. The unique properties conferred by the difluorophenyl group may enable the development of potent and selective inhibitors for enzymes, ion channels, and other protein classes that have been historically difficult to target. The investigation of these compounds for applications in oncology, infectious diseases, and inflammatory disorders is an active area of research. This expansion into new therapeutic indications holds the potential to unlock the full therapeutic value of this versatile chemical scaffold.
Synergistic Research Combining Synthetic Chemistry with Biophysical and Cellular Studies
A holistic understanding of the structure-activity relationships (SAR) of this compound analogues requires a multidisciplinary approach that integrates synthetic chemistry with biophysical and cellular investigations. Synthetic chemists can design and produce novel derivatives, which are then evaluated using a suite of biophysical techniques, such as X-ray crystallography and surface plasmon resonance, to characterize their binding to the target protein. Subsequently, cell-based assays are utilized to assess their functional activity and pharmacological properties in a biologically relevant context. This iterative cycle of design, synthesis, and testing is crucial for optimizing the potency, selectivity, and drug-like properties of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,5-difluorophenyl)piperidine, and what catalysts are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Knoevenagel condensation. For example, Knoevenagel reactions often use piperidine as a base catalyst in anhydrous toluene or THF under reflux (60–80°C) to facilitate condensation between aryl aldehydes and active methylene compounds . The 3,5-difluorophenyl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Post-synthetic purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. How does the difluorophenyl substituent influence the compound’s physicochemical properties and receptor binding affinity?
- Methodological Answer : The 3,5-difluorophenyl group enhances lipophilicity (logP ~2.1) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. This group improves blood-brain barrier permeability, making the compound suitable for CNS-targeted studies. In receptor binding assays (e.g., orexin receptors), fluorination increases van der Waals interactions and reduces steric hindrance, leading to higher binding affinity (Ki values in nM range) compared to non-fluorinated analogs. Solubility can be optimized using co-solvents like DMSO or cyclodextrin inclusion complexes .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory data in the compound’s binding affinity across different in vitro assays?
- Methodological Answer : Contradictions in binding affinity (e.g., varying Ki values for orexin receptors) may arise from assay conditions (pH, temperature) or receptor isoform specificity. To address this:
- Standardize assay protocols : Use identical cell lines (e.g., HEK293T expressing human OX₂R) and radioligands (e.g., [³H]-EMPA) across studies.
- Validate via orthogonal methods : Combine radioligand binding with functional assays (calcium flux or cAMP measurement) to confirm efficacy.
- Employ cryo-EM or X-ray crystallography (using SHELX programs ) to resolve structural interactions and identify binding pocket variances .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interactions with orexin receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding pose in OX₂R’s active site (PDB ID: 6TOA). Prioritize poses with hydrogen bonds to Gln120 and hydrophobic contacts with Phe135.
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank affinity.
- Validate predictions via alanine scanning mutagenesis of key receptor residues .
Q. What experimental strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to favor the desired enantiomer.
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with tartaric acid derivatives and recrystallize from ethanol/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
